molecular formula C6H4INO B1505337 6-Iodopyridine-3-carbaldehyde CAS No. 817618-55-6

6-Iodopyridine-3-carbaldehyde

Cat. No. B1505337
CAS RN: 817618-55-6
M. Wt: 233.01 g/mol
InChI Key: FVXFNWUQVDZJPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Iodopyridine-3-carbaldehyde can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.01 g/mol. Further physical and chemical properties such as density, melting point, boiling point, and structure can be found in the MSDS .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis and the study of structural properties form a significant part of research involving pyridine derivatives. For example, the synthesis and structural analysis of nickel(II) carboxylate complexes using 6-methylpyridine-2-carbaldehydeoxime ligands demonstrate the versatility of pyridine derivatives in forming complexes with metal ions. These complexes exhibit various magnetic properties, which are crucial for understanding antiferromagnetic and ferrimagnetic interactions (Escuer, Vlahopoulou, & Mautner, 2011).

Ligand Chemistry and Transition Metal Catalysis

Pyridine carbaldehydes serve as ligands for transition metal catalysts, highlighting their role in the development of luminescent complexes and catalysis. Studies have focused on the vibrational spectra and photochemical behavior of these compounds, providing insights into their stability and reactivity, which are essential for applications in supramolecular chemistry and catalysis (Brito et al., 2023).

Polymerization Processes

Research into atom transfer radical polymerization (ATRP) demonstrates the utility of pyridinecarbaldehyde imines in conjunction with copper(I) bromides and alkyl bromides for producing polymers. This process highlights the importance of pyridine derivatives in facilitating homogeneous reactions and generating polymers with specific properties (Haddleton et al., 1997).

Schiff Base Ligands and Metal Ion Coordination

The synthesis of Schiff base ligands from pyridine carbaldehydes and their coordination with metal ions is another area of interest. These ligands are key in forming complexes that exhibit unique structural features and have potential applications in catalysis and material science. The flexibility and adaptability of these ligands to the needs of different metal ions are crucial for the design of new materials and catalysts (Constable et al., 2010).

Advances in Heterocyclic Chemistry

The chemistry of heterocyclic compounds, such as quinolines and pyridines, continues to be a focus of research due to their biological and synthetic applications. Studies on related compounds, like 2-chloroquinoline-3-carbaldehyde, have contributed significantly to the synthesis of fused heterocyclic systems, demonstrating the broad utility of pyridine derivatives in organic synthesis and drug discovery (Hamama et al., 2018).

Safety and Hazards

While specific safety data for 6-Iodopyridine-3-carbaldehyde is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives, such as 6-iodopyridine-3-carbaldehyde, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups .

Mode of Action

It’s known that pyridine derivatives can interact with their targets in various ways, such as through hydrogen bonding, pi-pi stacking, and electrostatic interactions . These interactions can lead to changes in the target’s structure or function, potentially leading to therapeutic effects .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to pyridine derivatives, can affect various biological pathways . For example, they can influence the metabolism of tryptophan, a key amino acid involved in the production of several important biological molecules .

Pharmacokinetics

The adme properties of a molecule are crucial in determining its bioavailability and overall pharmacological profile . Factors such as the molecule’s size, charge, lipophilicity, and chemical stability can all influence its ADME properties .

Result of Action

It’s known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . For example, some pyridine derivatives have been shown to have anticancer activity, potentially by interacting with DNA and inducing apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment . For example, the stability of pyridine derivatives can be affected by exposure to light, heat, or certain chemical reagents .

properties

IUPAC Name

6-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFNWUQVDZJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704428
Record name 6-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

817618-55-6
Record name 6-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

86 g (987 mol) of manganese (II) oxide are added to a solution of 23.2 g (98.7 mmol) of (6-iodopyrid-3-yl)methanol in 800 mL of dichloromethane. The reaction mixture is stirred at room temperature for 22 hours. The reaction mixture is filtered through Celite and rinsed with dichloromethane. The filtrate is evaporated under vacuum to give 17 g (74%) of 6-iodopyridine-3-carbaldehyde in the form of a yellow solid.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
86 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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